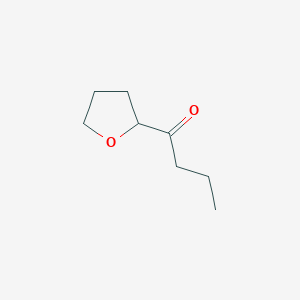
1-(Oxolan-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxolan-2-yl)butan-1-one is a chemical compound that belongs to the family of ketones. It is also known as 2-Oxolanone, 4-methyl-3-(2-oxoethyl)- or Methyl 3-(2-oxoethyl)-4-methyl-2-oxolaneacetate. This compound has gained significant attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(Oxolan-2-yl)butan-1-one has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, antifungal, and antiviral properties. This compound has also been studied for its potential to inhibit the growth of cancer cells. Furthermore, it has been investigated for its potential use in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(Oxolan-2-yl)butan-1-one is still under investigation. However, it has been suggested that this compound may exert its antimicrobial, antifungal, and antiviral effects by inhibiting the growth of microorganisms. It has also been proposed that this compound may inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-(Oxolan-2-yl)butan-1-one has been reported to exhibit low toxicity in vitro and in vivo. However, further studies are needed to determine its long-term effects on human health. This compound has also been reported to exhibit moderate anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Oxolan-2-yl)butan-1-one in lab experiments is its high purity and good yield. This compound is also relatively easy to synthesize. However, one limitation of using this compound is its potential toxicity, which may require special handling and disposal procedures.
Orientations Futures
There are several future directions for the study of 1-(Oxolan-2-yl)butan-1-one. One direction is to investigate its potential use as a drug candidate for the treatment of microbial infections, cancer, and inflammation. Another direction is to study its potential use in the synthesis of other compounds. Additionally, further studies are needed to determine its long-term effects on human health and its potential toxicity.
In conclusion, 1-(Oxolan-2-yl)butan-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of 1-(Oxolan-2-yl)butan-1-one can be achieved through the reaction of 4-methyl-2-oxolaneacetic acid with ethyl chloroacetate in the presence of a base. The resulting product is then hydrolyzed to obtain the target compound. This method has been reported to yield a high purity product with a good yield.
Propriétés
Numéro CAS |
100113-53-9 |
|---|---|
Nom du produit |
1-(Oxolan-2-yl)butan-1-one |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
1-(oxolan-2-yl)butan-1-one |
InChI |
InChI=1S/C8H14O2/c1-2-4-7(9)8-5-3-6-10-8/h8H,2-6H2,1H3 |
Clé InChI |
AJVISEDONRMJFV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1CCCO1 |
SMILES canonique |
CCCC(=O)C1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




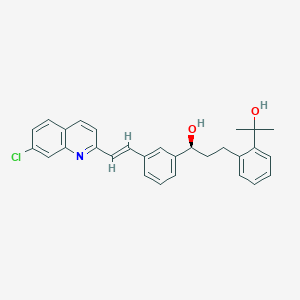
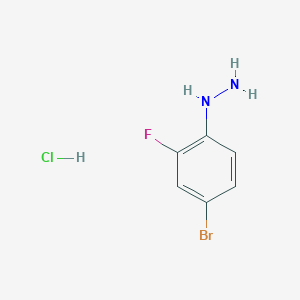
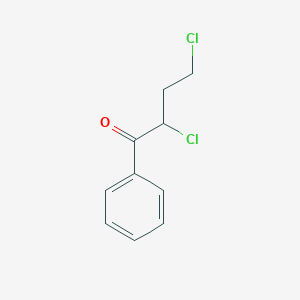
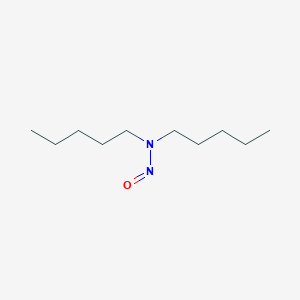
![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)

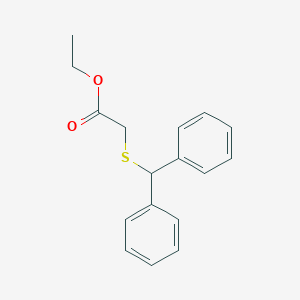
![[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester](/img/structure/B22234.png)


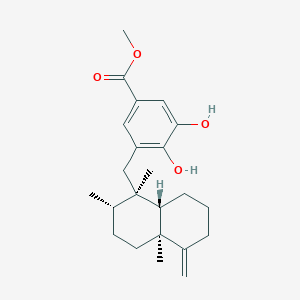

![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)